
(3-Methyl-4-phenylphenyl)methanamine
Descripción general
Descripción
Métodos De Preparación
The synthesis of (3-Methyl-4-phenylphenyl)methanamine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-methylbiphenyl with formaldehyde and ammonia under specific conditions to yield the desired amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
(3-Methyl-4-phenylphenyl)methanamine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents.
Major Products: Major products formed from these reactions include substituted amines, imines, and nitriles.
Aplicaciones Científicas De Investigación
(3-Methyl-4-phenylphenyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-phenylphenyl)methanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to psychoactive effects and potential therapeutic benefits in treating mood disorders.
Comparación Con Compuestos Similares
(3-Methyl-4-phenylphenyl)methanamine can be compared with other phenylalkylamines, such as:
Amphetamine: Both compounds have psychoactive properties, but this compound is less potent.
Methamphetamine: Similar in structure, but methamphetamine has a higher potential for abuse and addiction.
Phenethylamine: A simpler structure with similar psychoactive effects, but less potent than this compound.
Propiedades
IUPAC Name |
(3-methyl-4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPGPWRQIYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




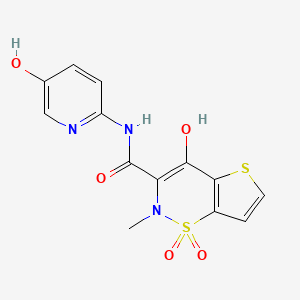
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

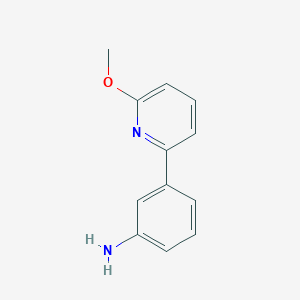
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
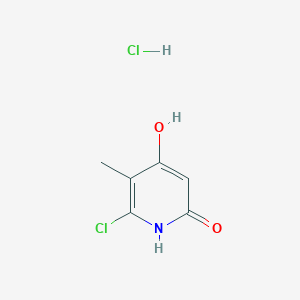
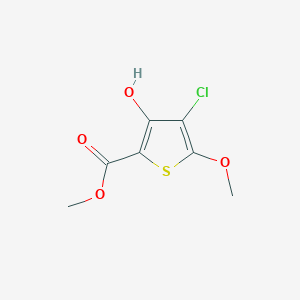
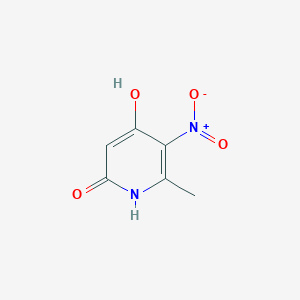
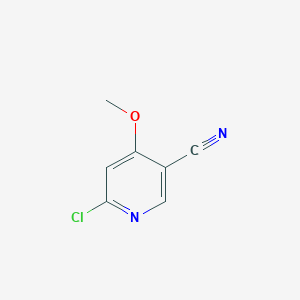

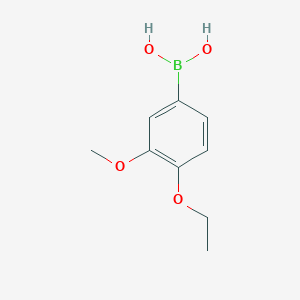
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
